Dimethyl 5-(2,4-dioxo-1,3-benzoxazin-3-yl)benzene-1,3-dicarboxylate
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Overview
Description
Dimethyl 5-(2,4-dioxo-1,3-benzoxazin-3-yl)benzene-1,3-dicarboxylate is a complex organic compound that belongs to the class of benzoxazinones This compound is characterized by its unique structure, which includes a benzoxazinone ring fused to a benzene ring with two ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-(2,4-dioxo-1,3-benzoxazin-3-yl)benzene-1,3-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzene derivatives with oxalyl chloride to form the benzoxazinone core. This is followed by esterification reactions to introduce the dimethyl ester groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as recrystallization and chromatography are essential to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-(2,4-dioxo-1,3-benzoxazin-3-yl)benzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and the benzoxazinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives. Substitution reactions can introduce various functional groups onto the benzene ring or the benzoxazinone core.
Scientific Research Applications
Dimethyl 5-(2,4-dioxo-1,3-benzoxazin-3-yl)benzene-1,3-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Dimethyl 5-(2,4-dioxo-1,3-benzoxazin-3-yl)benzene-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The benzoxazinone core can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 5-(2,4-dioxo-1,3-benzoxazin-3-yl)benzene-1,4-dicarboxylate: Similar structure but with a different position of the ester groups.
Dimethyl 5-(2,4-dioxo-1,3-benzoxazin-3-yl)benzene-1,2-dicarboxylate: Another isomer with ester groups in different positions.
Dimethyl 5-(2,4-dioxo-1,3-benzoxazin-3-yl)benzene-1,3-dicarboxylate derivatives: Various derivatives with different substituents on the benzene ring or the benzoxazinone core.
Uniqueness
This compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
dimethyl 5-(2,4-dioxo-1,3-benzoxazin-3-yl)benzene-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO7/c1-24-16(21)10-7-11(17(22)25-2)9-12(8-10)19-15(20)13-5-3-4-6-14(13)26-18(19)23/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKEGJSIGGFXBAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)N2C(=O)C3=CC=CC=C3OC2=O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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